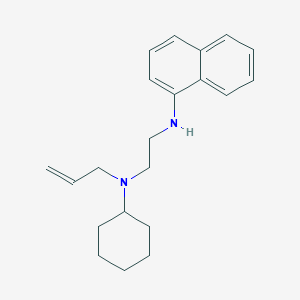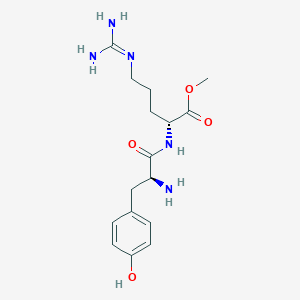
Diheptyldihexylammonium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of diheptyldihexylammonium perchlorate typically involves the reaction of diheptyldihexylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diheptyldihexylamine+Perchloric acid→Diheptyldihexylammonium perchlorate
Analyse Des Réactions Chimiques
Diheptyldihexylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent, and the compound can participate in oxidation reactions under appropriate conditions.
Reduction: Reduction reactions involving this compound typically target the perchlorate anion, reducing it to chloride.
Substitution: The organic cation can undergo substitution reactions, where one or more of its alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diheptyldihexylammonium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving oxidation and reduction.
Biology: The compound’s unique structure makes it a subject of interest in studies related to membrane transport and ion exchange.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mécanisme D'action
The mechanism of action of diheptyldihexylammonium perchlorate involves its interaction with molecular targets through its perchlorate anion and organic cation. The perchlorate anion acts as a strong oxidizing agent, while the organic cation can interact with various biological molecules, potentially affecting cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence ion transport and membrane stability .
Comparaison Avec Des Composés Similaires
Diheptyldihexylammonium perchlorate can be compared with other similar compounds, such as:
Ammonium perchlorate: A widely used oxidizer in solid rocket propellants.
Potassium perchlorate: Used in pyrotechnics and as a treatment for hyperthyroidism.
Sodium perchlorate: Employed in various industrial processes and as a laboratory reagent.
The uniqueness of this compound lies in its large organic cation, which imparts distinct chemical and physical properties compared to other perchlorates .
Propriétés
Numéro CAS |
4312-63-4 |
|---|---|
Formule moléculaire |
C26H56ClNO4 |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
diheptyl(dihexyl)azanium;perchlorate |
InChI |
InChI=1S/C26H56N.ClHO4/c1-5-9-13-17-21-25-27(23-19-15-11-7-3,24-20-16-12-8-4)26-22-18-14-10-6-2;2-1(3,4)5/h5-26H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
JGMJKDLOUISAQN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

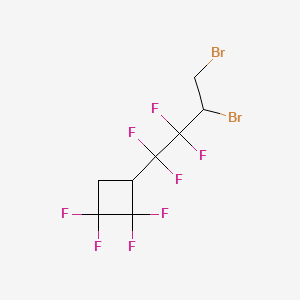
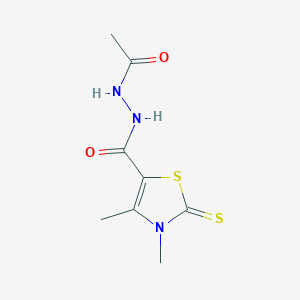
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
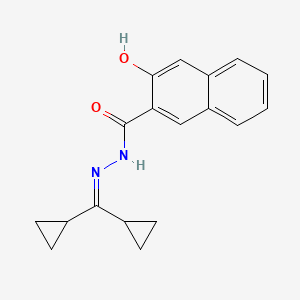
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
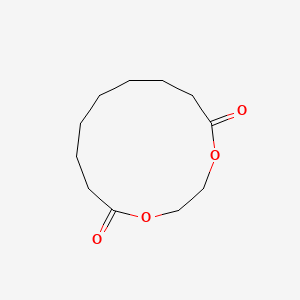
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
